N,N-DIETHYL-N-[2-FLUORO-5-(4-METHYLPIPERAZINO)-4-NITROPHENYL]AMINE
Overview
Description
N,N-DIETHYL-N-[2-FLUORO-5-(4-METHYLPIPERAZINO)-4-NITROPHENYL]AMINE is a complex organic compound with a unique structure that includes a fluorine atom, a nitro group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIETHYL-N-[2-FLUORO-5-(4-METHYLPIPERAZINO)-4-NITROPHENYL]AMINE typically involves multiple steps, starting from commercially available precursorsThe final step usually involves the alkylation of the amine group with diethyl groups under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-DIETHYL-N-[2-FLUORO-5-(4-METHYLPIPERAZINO)-4-NITROPHENYL]AMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophiles such as amines or thiols can be used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are typically employed.
Major Products
Reduction: Produces the corresponding amine derivative.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
Hydrolysis: Results in the formation of corresponding carboxylic acids or amines.
Scientific Research Applications
N,N-DIETHYL-N-[2-FLUORO-5-(4-METHYLPIPERAZINO)-4-NITROPHENYL]AMINE has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: Employed in the development of novel materials with unique properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N,N-DIETHYL-N-[2-FLUORO-5-(4-METHYLPIPERAZINO)-4-NITROPHENYL]AMINE involves its interaction with specific molecular targets. The fluorine atom and nitro group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
N,N-DIETHYL-2,4-DINITRO-5-FLUOROANILINE: Shares a similar structure but lacks the piperazine ring.
Fluorinated Quinolines: Have similar fluorine-containing aromatic structures but differ in their core scaffold.
Uniqueness
N,N-DIETHYL-N-[2-FLUORO-5-(4-METHYLPIPERAZINO)-4-NITROPHENYL]AMINE is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new pharmaceuticals and materials with specific functionalities.
Properties
IUPAC Name |
N,N-diethyl-2-fluoro-5-(4-methylpiperazin-1-yl)-4-nitroaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23FN4O2/c1-4-18(5-2)13-11-14(15(20(21)22)10-12(13)16)19-8-6-17(3)7-9-19/h10-11H,4-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIDHLFZQMHTGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C(=C1)N2CCN(CC2)C)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23FN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.